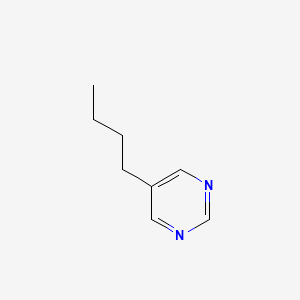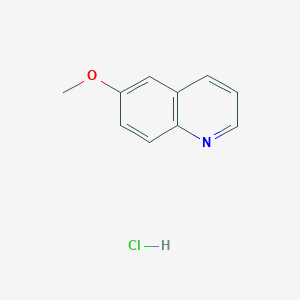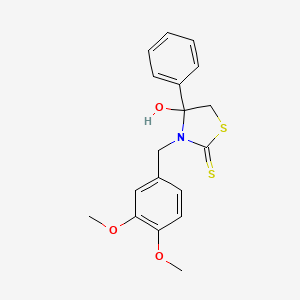![molecular formula C8H8O3 B14691979 Bicyclo[3.2.1]octane-2,3,4-trione CAS No. 25352-00-5](/img/structure/B14691979.png)
Bicyclo[3.2.1]octane-2,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octane-2,3,4-trione is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound is characterized by a bicyclic structure, which includes a fused ring system with three ketone groups at positions 2, 3, and 4. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octane-2,3,4-trione can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . Another method includes the intramolecular [3+2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.2.1]octane-2,3,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of three ketone groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while substitution reactions can produce various functionalized bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[3.2.1]octane-2,3,4-trione has several scientific research applications, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agents. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mécanisme D'action
The mechanism of action of Bicyclo[3.2.1]octane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s three ketone groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in synthetic chemistry and its potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Bicyclo[3.2.1]octane-2,3,4-trione include other bicyclic ketones such as Bicyclo[2.2.1]heptane-2,3-dione and Bicyclo[2.2.2]octane-2,3,4-trione .
Uniqueness: this compound is unique due to its specific ring structure and the presence of three ketone groups. This combination of features provides distinct reactivity patterns and makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
25352-00-5 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c9-6-4-1-2-5(3-4)7(10)8(6)11/h4-5H,1-3H2 |
Clé InChI |
VZAMUQOALSICKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(=O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
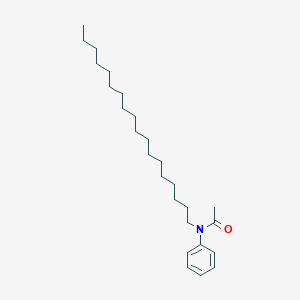
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
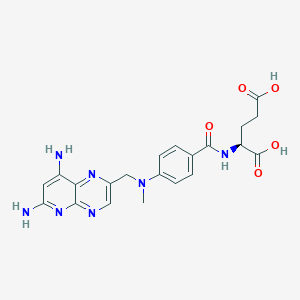
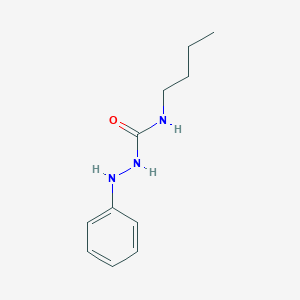
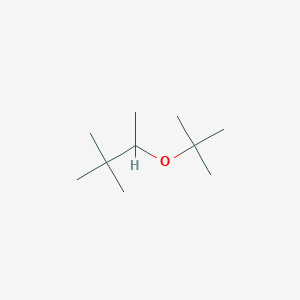
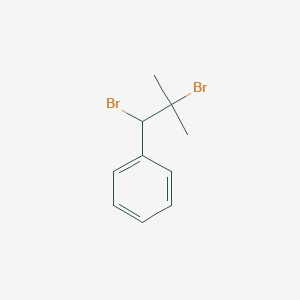
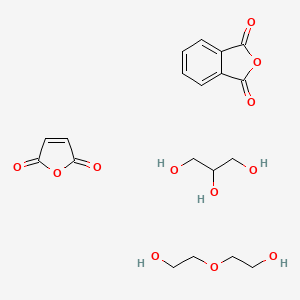
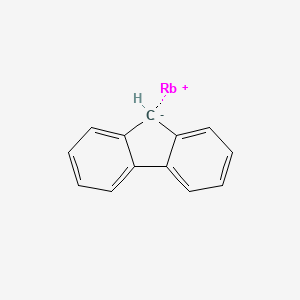
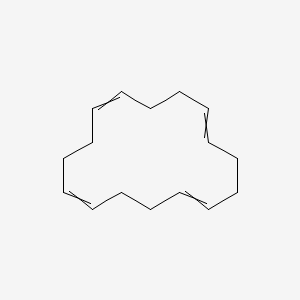
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
